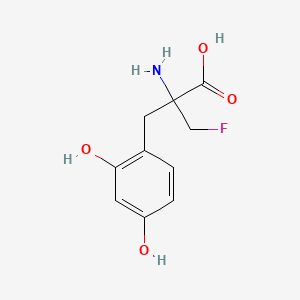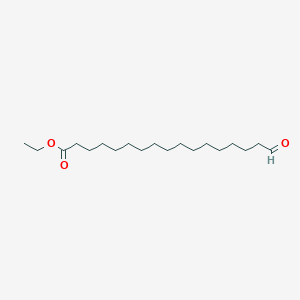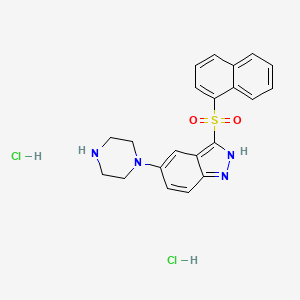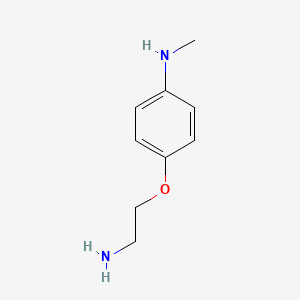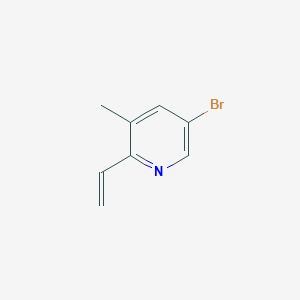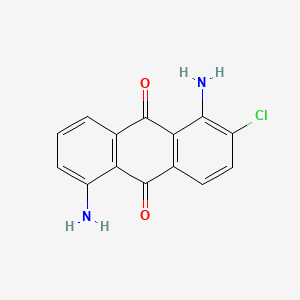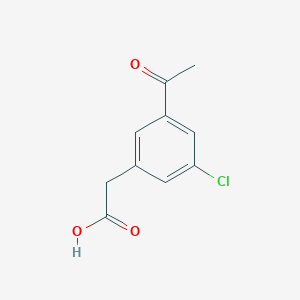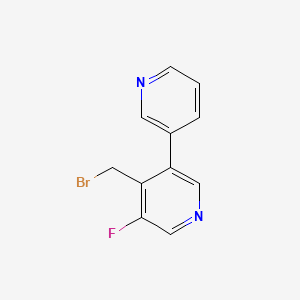
4-(Bromomethyl)-5-fluoro-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-5-fluoro-3,3’-bipyridine is an organic compound belonging to the bipyridine family. This compound is characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 5-position on the bipyridine core. Bipyridines are known for their versatile applications in coordination chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,3’-bipyridine.
Bromomethylation: The bromomethyl group is introduced via bromomethylation, which can be performed using bromomethylating agents like bromoacetic acid or bromomethyl methyl ether in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Bromomethyl)-5-fluoro-3,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in bioinorganic chemistry and its interactions with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine exerts its effects involves:
Molecular Targets: The compound can interact with metal ions, forming coordination complexes that exhibit unique chemical and physical properties.
Pathways Involved: The formation of these complexes can influence various pathways, including electron transfer processes and catalytic cycles.
Comparison with Similar Compounds
4-(Bromomethyl)-3,3’-bipyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-3,3’-bipyridine: Lacks the bromomethyl group, affecting its ability to undergo nucleophilic substitution.
4-Methyl-5-fluoro-3,3’-bipyridine: The methyl group replaces the bromomethyl group, altering its chemical behavior.
Uniqueness: 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of 4-(Bromomethyl)-5-fluoro-3,3’-bipyridine, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
Molecular Formula |
C11H8BrFN2 |
|---|---|
Molecular Weight |
267.10 g/mol |
IUPAC Name |
4-(bromomethyl)-3-fluoro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-4-9-10(6-15-7-11(9)13)8-2-1-3-14-5-8/h1-3,5-7H,4H2 |
InChI Key |
PJFYICXWRGQCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


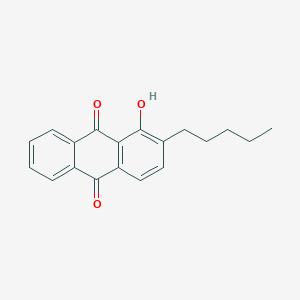
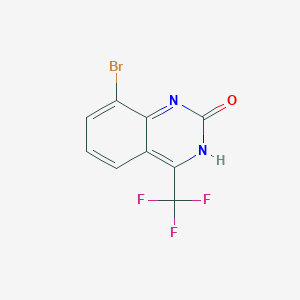
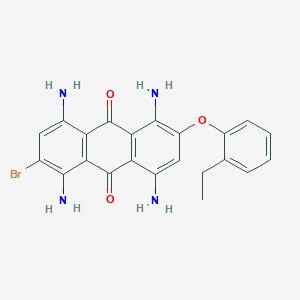

![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
